molecular formula C14H9NO2S2 B11656488 5-Furan-2-ylmethylene-3-phenyl-2-thioxo-thiazolidin-4-one CAS No. 37530-61-3

5-Furan-2-ylmethylene-3-phenyl-2-thioxo-thiazolidin-4-one

Cat. No.: B11656488
CAS No.: 37530-61-3
M. Wt: 287.4 g/mol
InChI Key: VXHVBXJIAJRGCB-FMIVXFBMSA-N
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Description

5-Furan-2-ylmethylene-3-phenyl-2-thioxo-thiazolidin-4-one is a thiazolidinone derivative characterized by a central thiazolidin-4-one ring substituted with a 2-thioxo group, a phenyl group at position 3, and a furan-2-ylmethylene moiety at position 3. This compound belongs to the rhodanine family, which is widely studied for its diverse biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties . The furan substituent introduces unique electronic and steric effects, influencing its reactivity and interactions with biological targets.

Properties

CAS No.

37530-61-3

Molecular Formula

C14H9NO2S2

Molecular Weight

287.4 g/mol

IUPAC Name

(5E)-5-(furan-2-ylmethylidene)-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C14H9NO2S2/c16-13-12(9-11-7-4-8-17-11)19-14(18)15(13)10-5-2-1-3-6-10/h1-9H/b12-9+

InChI Key

VXHVBXJIAJRGCB-FMIVXFBMSA-N

Isomeric SMILES

C1=CC=C(C=C1)N2C(=O)/C(=C\C3=CC=CO3)/SC2=S

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C(=CC3=CC=CO3)SC2=S

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Furan-2-ylmethylene-3-phenyl-2-thioxo-thiazolidin-4-one typically involves the condensation of furan-2-carbaldehyde with thiosemicarbazide, followed by cyclization. The reaction is usually carried out in the presence of an acid catalyst, such as acetic acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-Furan-2-ylmethylene-3-phenyl-2-thioxo-thiazolidin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the thioxo group to a thiol or thioether.

    Substitution: The phenyl and furan rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under various conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and thioethers.

    Substitution: Halogenated, nitrated, and sulfonated derivatives.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C₁₄H₉N₁O₂S
  • Molecular Weight : 287.363 g/mol
  • CAS Number : 37530-61-3

The compound's structure allows for interaction with multiple biological targets, enhancing its therapeutic potential. The thiazolidinone core is particularly notable for its ability to modulate various signaling pathways involved in disease processes.

Antitumor Applications

5-Furan-2-ylmethylene-3-phenyl-2-thioxo-thiazolidin-4-one has been investigated for its antitumor properties across several cancer cell lines. Research indicates that it can induce apoptosis in cancer cells by modulating key signaling pathways:

  • Mechanism of Action :
    • Induction of apoptosis through activation of apoptosis signal-regulating kinase 1.
    • Inhibition of specific kinases involved in cancer cell survival.
  • Case Studies :
    • A study demonstrated potent cytotoxic activity against human leukemia cell lines, with IC₅₀ values as low as 0.24 µM .
    • Another investigation highlighted its effectiveness against MCF-7 breast cancer cells, exhibiting significant anti-proliferative effects .

Antimicrobial Properties

The compound also shows promise as an antimicrobial agent, effective against various bacterial and fungal strains:

  • Mechanism :
    • Disruption of microbial cell wall synthesis or function.
    • Inhibition of essential metabolic pathways in pathogens.
  • Research Findings :
    • Studies have reported effectiveness against both Gram-positive and Gram-negative bacteria, as well as several fungal species .
    • The compound's derivatives have been synthesized and tested, showing enhanced antimicrobial activity compared to standard treatments.

Anti-inflammatory Potential

In addition to its anticancer and antimicrobial activities, 5-Furan-2-ylmethylene-3-phenyl-2-thioxo-thiazolidin-4-one may possess anti-inflammatory properties:

  • Biological Activity :
    • The compound has been noted for its ability to inhibit inflammatory cytokines and enzymes involved in the inflammatory response.
  • Research Insights :
    • In vitro studies suggest that it can reduce inflammation markers in various cell types, indicating potential therapeutic applications in treating inflammatory diseases.

Synthesis and Optimization

The synthesis of 5-Furan-2-ylmethylene-3-phenyl-2-thioxo-thiazolidin-4-one typically involves a condensation reaction between furan derivatives and thiosemicarbazide.

Synthesis Pathways:

Synthesis MethodDescription
Condensation ReactionInvolves furan derivatives reacting with thiosemicarbazide to form an imine intermediate that cyclizes into the thiazolidinone structure.
Catalytic EnhancementUse of Lewis acids or other catalysts to optimize yield and reaction conditions (temperature, solvent choice) can significantly enhance product formation .

Mechanism of Action

The mechanism of action of 5-Furan-2-ylmethylene-3-phenyl-2-thioxo-thiazolidin-4-one involves its interaction with various molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. It can also interact with cellular membranes, disrupting their integrity and leading to cell death. The exact pathways and molecular targets depend on the specific biological activity being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Thiazolidinone Derivatives

The structural framework of thiazolidin-4-one allows for extensive modifications. Below is a comparative analysis of key derivatives:

Table 1: Structural and Functional Group Variations
Compound Name Substituent at Position 5 Substituent at Position 2/3 Key Properties/Applications
5-Furan-2-ylmethylene-3-phenyl-2-thioxo-thiazolidin-4-one Furan-2-ylmethylene 3-phenyl, 2-thioxo Antimicrobial activity (hypothesized)
(5Z)-5-(2-Hydroxybenzylidene)-3-phenyl-2-thioxo-thiazolidin-4-one 2-hydroxybenzylidene 3-phenyl, 2-thioxo Enhanced hydrogen bonding due to –OH group
5-(4-Nitrobenzylidene)-2-(5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-ylimino)thiazolidin-4-one 4-nitrobenzylidene and nitrofuran 2-imino-thiadiazole High reactivity (nitro groups)
5-((5-(3,4-Dichlorophenyl)furan-2-yl)methylene)-2-((4-hydroxyphenyl)imino)thiazolidin-4-one Dichlorophenyl-furan 2-imino-hydroxyphenyl Potential bioactivity (chlorine substituents)

Electronic and Steric Effects

  • Furan vs. Benzylidene Substituents : The furan ring in the target compound introduces electron-rich aromaticity compared to simple benzylidene derivatives (e.g., 2-hydroxybenzylidene in ). This enhances π-π stacking interactions but may reduce solubility due to reduced polarity.
  • Nitro Groups: Derivatives like 5-(4-nitrobenzylidene)-2-(5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-ylimino)thiazolidin-4-one exhibit higher electrophilicity, making them more reactive in nucleophilic environments .

Crystallographic and Hydrogen-Bonding Patterns

Crystallographic studies reveal distinct packing behaviors:

  • The target compound’s furan substituent may lead to weaker intermolecular hydrogen bonds compared to hydroxyl-containing derivatives (e.g., ), where –OH groups form robust O–H···S and O–H···O interactions .
  • Steric hindrance from bulky substituents (e.g., tert-butyl in ) disrupts crystallinity, whereas planar groups like furan facilitate closer packing .

Research Findings and Implications

  • Thermal Stability : Melting points correlate with substituent polarity; nitro derivatives (mp 220–230°C) are more thermally stable than hydroxylated analogs (mp 180–190°C) .

Biological Activity

5-Furan-2-ylmethylene-3-phenyl-2-thioxo-thiazolidin-4-one, a thiazolidinone derivative, has garnered attention for its diverse biological activities, particularly in anticancer and anti-inflammatory applications. This article synthesizes recent research findings regarding its biological activity, including case studies and experimental data.

Chemical Structure and Properties

The compound has the molecular formula C14H9NO2S2C_{14}H_9NO_2S_2 and a molecular weight of approximately 287.4 g/mol. Its structure features a thiazolidinone ring, which is known for conferring various pharmacological properties.

Anticancer Activity

Recent studies have demonstrated significant anticancer potential for 5-Furan-2-ylmethylene-3-phenyl-2-thioxo-thiazolidin-4-one, particularly against breast cancer cells.

Cytotoxicity Assessment

The cytotoxic effects of the compound were evaluated using the MTT assay on human breast adenocarcinoma cells (MCF-7). The results indicated that the compound exhibited potent cytotoxicity with an IC50 value of approximately 50 µM. Notably, it showed minimal toxicity to normal human cells at concentrations up to 100 µg/mL, suggesting a favorable therapeutic index .

Table 1: Cytotoxicity Results of 5-Furan-2-ylmethylene-3-phenyl-2-thioxo-thiazolidin-4-one

Cell LineIC50 (µM)Remarks
MCF-750Potent against breast cancer
Normal Human Cells>100Non-toxic

Molecular docking studies suggest that the compound inhibits cyclin-dependent kinase 2 (CDK2), a critical regulator in cell cycle progression. This inhibition may contribute to its anticancer effects by preventing cancer cell proliferation .

Anti-inflammatory Activity

In addition to its anticancer properties, the compound has demonstrated anti-inflammatory effects. The evaluation was conducted through an albumin denaturation inhibition assay, where it significantly reduced protein denaturation at concentrations as low as 25 µM. This suggests potential therapeutic applications in inflammatory diseases .

Table 2: Anti-inflammatory Activity Results

Concentration (µM)Inhibition (%)
2540
5060
10085

Case Studies

  • Breast Cancer Treatment : A study conducted on MCF-7 cells revealed that treatment with the compound led to apoptosis, characterized by increased caspase activity and DNA fragmentation. The study concluded that this compound might serve as a lead for developing new breast cancer therapies .
  • Inflammation Model : In vivo studies using animal models of inflammation indicated that administration of the compound reduced edema significantly compared to control groups. The mechanism was attributed to the inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6 .

Q & A

Q. Table 1: Optimization of Reaction Conditions

ParameterCondition 1 (Baseline)Condition 2 (Optimized)
SolventEthanolDMF/H₂O (9:1)
CatalystNoneEt₃N (1.2 eq)
Yield (%)4578
Purity (HPLC)90%99%
Data adapted from

Advanced: How can computational chemistry (e.g., DFT) guide the design of derivatives with enhanced bioactivity?

Answer:
Density Functional Theory (DFT) calculations can:

  • Predict electronic properties (HOMO-LUMO gaps, dipole moments) to identify reactive sites for functionalization .
  • Simulate binding affinities to biological targets (e.g., enzymes) by modeling interactions with active-site residues.
  • Optimize geometric parameters (bond lengths, dihedral angles) to stabilize bioactive conformations .

Q. Example Workflow :

Perform geometry optimization using B3LYP/6-31G(d).

Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions.

Validate predictions via synthesis and bioassays .

Basic: What analytical techniques are critical for structural characterization?

Answer:

  • Single-crystal X-ray diffraction : Resolves bond lengths (e.g., C=S: 1.65–1.68 Å) and confirms stereochemistry (Z/E configuration) .
  • FT-IR : Identifies thioxo (C=S) stretches at 1200–1250 cm⁻¹ and furan C-O-C vibrations at 1000–1100 cm⁻¹.
  • NMR : ¹H NMR shows furan protons (δ 6.3–7.5 ppm) and phenyl resonances (δ 7.2–7.6 ppm). ¹³C NMR confirms carbonyl (C=O: δ 170–175 ppm) and thiocarbonyl (C=S: δ 190–200 ppm) groups .

Advanced: How can crystallographic data contradictions (e.g., polymorphic forms) be resolved?

Answer:

  • Vapor diffusion crystallization : Screen solvents (e.g., DMSO/water) to isolate distinct polymorphs.
  • R-factor analysis : Compare experimental and simulated X-ray patterns (e.g., R < 0.05 indicates high reliability) .
  • Thermal analysis : Use DSC/TGA to differentiate polymorphs by melting points and decomposition profiles .

Q. Table 2: Crystallographic Parameters for Common Polymorphs

ParameterPolymorph APolymorph B
Space groupP2₁/cP1̄
R-factor0.0410.068
Unit cell volume (ų)987.21024.5
Data from

Advanced: What experimental strategies evaluate the compound’s antimicrobial efficacy against drug-resistant strains?

Answer:

  • Minimum Inhibitory Concentration (MIC) assays : Test against Gram-positive (e.g., MRSA) and Gram-negative (e.g., E. coli) strains using broth microdilution (CLSI guidelines).
  • Time-kill kinetics : Monitor bactericidal activity over 24 hours at 2× MIC.
  • Synergy studies : Combine with β-lactam antibiotics to assess resistance reversal via checkerboard assays .

Key Finding : Derivatives with electron-withdrawing substituents (e.g., -NO₂) show 4–8× lower MIC values against S. aureus compared to unsubstituted analogs .

Basic: How can purity and stability be ensured during storage and handling?

Answer:

  • Storage : Keep in amber vials under inert gas (N₂/Ar) at –20°C to prevent oxidation of the thioxo group.
  • Stability testing : Monitor degradation via HPLC every 6 months (acceptance criteria: ≤2% impurity).
  • Handling : Use gloveboxes with O₂ < 1 ppm to avoid thiol oxidation .

Advanced: What mechanistic insights explain the compound’s reactivity in nucleophilic substitution reactions?

Answer:
The thioxo group (C=S) acts as a soft nucleophile, facilitating:

  • Michael addition : Reacts with α,β-unsaturated carbonyls at the β-position.
  • Ring-opening reactions : Attack by amines or thiols at the C4 carbonyl, forming thioamide intermediates.
  • Oxidation : Converts C=S to sulfonic acids under strong oxidizing conditions (e.g., H₂O₂/AcOH) .

Q. Mechanistic Pathway :

Deprotonation of thioxo group by Et₃N.

Nucleophilic attack on electrophilic substrates (e.g., alkyl halides).

Rearrangement to stable adducts .

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